molecular formula C14H13NO4 B5813824 {4-[(3-nitrobenzyl)oxy]phenyl}methanol

{4-[(3-nitrobenzyl)oxy]phenyl}methanol

Cat. No. B5813824
M. Wt: 259.26 g/mol
InChI Key: JPHUFXMCEOWYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(3-nitrobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a member of the phenylmethanol family and is known for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

{4-[(3-nitrobenzyl)oxy]phenyl}methanol has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to exhibit antibacterial and antifungal activity. Additionally, this compound has been used in the synthesis of various organic compounds and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of {4-[(3-nitrobenzyl)oxy]phenyl}methanol is not fully understood. However, it is believed to exert its antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It may also inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been found to inhibit the growth and proliferation of bacteria and fungi. However, its effects on normal cells and tissues are not well studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {4-[(3-nitrobenzyl)oxy]phenyl}methanol in lab experiments is its potential as a novel anticancer agent. Its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, its toxicity and side effects on normal cells and tissues are not well understood, which may limit its use in certain applications.

Future Directions

There are several future directions for further research on {4-[(3-nitrobenzyl)oxy]phenyl}methanol. One area of interest is its potential as a drug delivery system for targeted cancer therapy. Another area of research is the development of new synthesis methods and derivatives with improved solubility and efficacy. Additionally, further studies are needed to better understand its mechanism of action and potential side effects on normal cells and tissues.

Synthesis Methods

The synthesis of {4-[(3-nitrobenzyl)oxy]phenyl}methanol involves the reaction of 4-hydroxybenzaldehyde and 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography or recrystallization. This synthesis method has been widely used in the preparation of this compound for scientific research purposes.

properties

IUPAC Name

[4-[(3-nitrophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c16-9-11-4-6-14(7-5-11)19-10-12-2-1-3-13(8-12)15(17)18/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHUFXMCEOWYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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